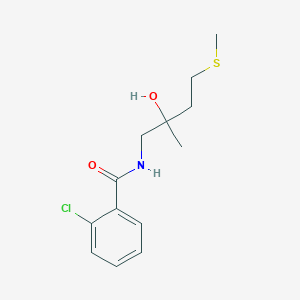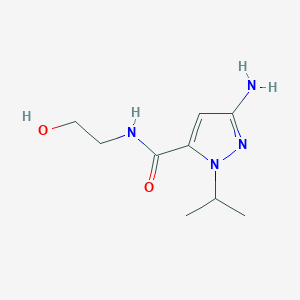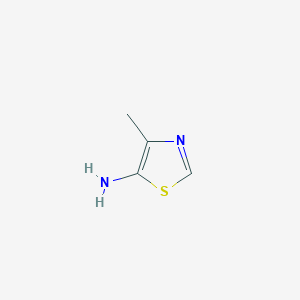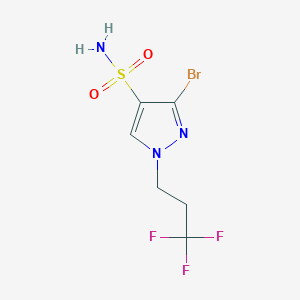![molecular formula C19H21N3O2 B2621964 N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide CAS No. 1385345-74-3](/img/structure/B2621964.png)
N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide, also known as CR845, is a non-opioid analgesic drug that has been developed for the treatment of various types of pain. Unlike opioids, CR845 does not produce the adverse effects of addiction, respiratory depression, and sedation, making it a safer alternative for pain management.
作用機序
N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide exerts its analgesic effects by binding to the kappa opioid receptor (KOR) in the brain and spinal cord. Unlike traditional opioids, which bind to the mu opioid receptor, this compound does not produce the adverse effects of respiratory depression, sedation, or addiction. The drug also has anti-inflammatory properties, which may contribute to its analgesic effects.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. The drug has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), in response to injury or inflammation. In addition, this compound has been shown to increase the release of anti-inflammatory cytokines, such as interleukin-10 (IL-10). These effects may contribute to the drug's analgesic and anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide for lab experiments is its low potential for abuse and dependence. This makes it a safer alternative to traditional opioids for studying pain pathways and mechanisms. However, this compound has a relatively short half-life, which may limit its use in certain experiments. In addition, the drug may have off-target effects that need to be taken into account when interpreting results.
将来の方向性
There are several future directions for research on N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide. One area of interest is the development of novel formulations of the drug that can be administered orally or transdermally. Another area of interest is the investigation of the drug's effects on other pain pathways, such as those involved in chronic pain. Finally, there is a need for further studies on the safety and efficacy of this compound in humans, particularly in the context of chronic pain management.
合成法
N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide is synthesized by a multi-step process that involves the reaction of various chemicals. The synthesis process includes the reaction of 6-methyl-3-pyridinemethanol with propylamine, followed by the reaction of the resulting compound with benzoyl chloride. The final step involves the reaction of the benzoyl chloride compound with cyanomethyl magnesium bromide.
科学的研究の応用
N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide has been extensively studied for its potential use as a non-opioid analgesic drug. The drug has been shown to be effective in reducing pain in various animal models, including models of inflammatory pain, neuropathic pain, and postoperative pain. In addition, this compound has been shown to have a low potential for abuse and dependence, making it a promising alternative to opioids for pain management.
特性
IUPAC Name |
N-(cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-3-10-22(11-9-20)19(23)17-6-4-5-16(12-17)14-24-18-8-7-15(2)21-13-18/h4-8,12-13H,3,10-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPMAQMOXOYBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=CC=CC(=C1)COC2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-chlorophenoxy)phenyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2621881.png)
![Ethyl 4-[[2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate](/img/structure/B2621883.png)
![[1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2621884.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-hydroxypyridine-3-carboxamide](/img/structure/B2621890.png)





![7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2621899.png)

![2-[(3E)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B2621903.png)
